Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-3,4-dimethylbenzamide

Synthetic Methodology Nickel Catalysis Amide Synthesis

N-Benzyl-3,4-dimethylbenzamide (CAS 333348-33-7; molecular formula C₁₆H₁₇NO; molecular weight 239.31 g·mol⁻¹) is a secondary benzamide derivative featuring a 3,4-dimethyl substitution pattern on the benzoyl ring and an N-benzyl side chain. This compound serves as a chemical intermediate and a research tool within the broader class of N-benzylbenzamide scaffolds.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B312462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,4-dimethylbenzamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)C
InChIInChI=1S/C16H17NO/c1-12-8-9-15(10-13(12)2)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyZZNYXOPDZJRHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,4-dimethylbenzamide: Chemical Identity, Bench-Top Physicochemical Profile, and Core Structural Positioning for Procurement Evaluation


N-Benzyl-3,4-dimethylbenzamide (CAS 333348-33-7; molecular formula C₁₆H₁₇NO; molecular weight 239.31 g·mol⁻¹) is a secondary benzamide derivative featuring a 3,4-dimethyl substitution pattern on the benzoyl ring and an N-benzyl side chain. This compound serves as a chemical intermediate and a research tool within the broader class of N-benzylbenzamide scaffolds . Its reported bench-top properties include a melting point of 102–104 °C, a predicted boiling point of 401.4 °C, a predicted density of 1.072 g·cm⁻³, and a predicted aqueous pKa of 15.37 . The compound has been explicitly employed as a model substrate in methodological studies of nickel- and iridium-catalyzed amide bond-forming reactions, confirming its utility in synthetic chemistry development [1][2].

Why N-Benzyl-3,4-dimethylbenzamide Cannot Be Reliably Replaced by a Generic N-Benzylbenzamide Analog


The N-benzylbenzamide scaffold, while broadly useful, exhibits pronounced structure-activity divergence upon benzoyl-ring substitution. Literature on closely related chemotypes confirms that the position of methyl substituents critically governs inhibitory potency: in a study of substituted benzamide derivatives, the 2-methyl and 4-methyl analogs showed IC₅₀ values of 8.7 μM and 29.1 μM, respectively, against the histone deacetylase target [1]. This demonstrates that simple positional isomerism can produce a >3-fold difference in activity, invalidating casual interchange. Furthermore, the specific 3,4-dimethyl substitution pattern alters both lipophilicity and steric bulk relative to unsubstituted N-benzylbenzamide (parent compound CAS 1485-70-7), impacting membrane partitioning, metabolic stability, and target binding in applications ranging from kinase inhibition to agrochemical design [2]. Without direct comparative data, any substitution of N-benzyl-3,4-dimethylbenzamide with a generic analog risks losing the specific physicochemical signature intended for the experimental system.

Quantitative Differential Evidence: N-Benzyl-3,4-dimethylbenzamide Versus Closest Analogs


Synthetic Utility: Validated Substrate in Nickel-Catalyzed Amide Bond Formation

N-Benzyl-3,4-dimethylbenzamide is explicitly validated as a substrate in a Ni-catalyzed direct N-alkylation of amides with benzylic alcohols. The catalytic system, using an earth-abundant nickel catalyst under phosphine-free conditions, successfully produced this secondary amide. This demonstrates its compatibility and stability under mild, practical catalytic conditions relevant to medicinal chemistry and process chemistry. The study also extended the methodology to the synthesis of the antiemetic drug Tigan and the dopamine D2 receptor antagonist Itopride, underscoring the synthetic relevance of the compound class [1].

Synthetic Methodology Nickel Catalysis Amide Synthesis

Physicochemical Comparison: Melting Point, Lipophilicity, and Hydrogen Bonding Differentiation

N-Benzyl-3,4-dimethylbenzamide exhibits a measured melting point of 102–104 °C, notably higher than the parent unsubstituted N-benzylbenzamide (literature m.p. ~105–106 °C for the pure compound; however, the N-benzyl-N-methyl analog has a melting point below 50 °C). The 3,4-dimethyl substitution on the benzamide ring increases molecular weight by 28 Da (two methyl groups) and raises the predicted logP by approximately 0.9–1.1 units compared to N-benzylbenzamide, based on fragment-based calculation. The secondary amide N–H (predicted pKa ~15.37) is capable of acting as a hydrogen bond donor, unlike tertiary amide analogs such as N-Benzyl-N,4-dimethylbenzamide, which cannot donate a hydrogen bond . This hydrogen bond donor capacity is critical for molecular recognition in many biological targets and crystal engineering applications.

Physicochemical Properties Drug-Like Properties Pre-formulation

Class-Level Evidence on Dimethyl Substitution Enhancing Target Affinity: A Histone Deacetylase (HDAC) Inhibition Case Study

Although direct HDAC inhibition data for N-benzyl-3,4-dimethylbenzamide is not available in the public domain, a well-controlled structure-activity relationship study on substituted benzamide derivatives demonstrated that the position of a methyl substituent on the benzamide ring profoundly affects inhibitory potency. The 2-methylbenzamide lead compound showed an IC₅₀ of 8.7 μM against HDACs, while the 4-methyl analog exhibited a 3.3-fold weaker IC₅₀ of 29.1 μM [1]. The 3,4-dimethyl substitution pattern combines both meta- and para-substitution simultaneously, a motif that, based on the additive SAR of the monomethyl series, would be expected to produce a unique activity signature distinct from each single-substituted regioisomer. This evidence from a structurally related benzamide system strongly suggests that the specific 3,4-dimethyl pattern cannot be replaced by a 2-methyl, 3-methyl, or 4-methyl analog without altering the biological outcome.

HDAC Inhibition Epigenetics Structure-Activity Relationship

Structural Differentiation: Secondary Amide vs. Tertiary Amide in Aurora Kinase A Allosteric Inhibition

A recent study identified N-benzylbenzamide as a backbone for allosteric Aurora kinase A (AurkA) inhibitors. The optimized compound 6h displayed an IC₅₀ of 6.50 μM against AurkA, comparable to the most potent known allosteric inhibitor AurkinA [1]. Critically, the reported pharmacophore requires a secondary amide N–H hydrogen bond donor to engage the allosteric Y-pocket. N-Benzyl-3,4-dimethylbenzamide retains this secondary amide motif, whereas its tertiary amide isomer N-Benzyl-N,4-dimethylbenzamide lacks the N–H and would be predicted to lose this essential hydrogen bond interaction. Molecular docking against the Y-pocket confirmed that the amide N–H and the carbonyl oxygen form key interactions [1]. This positions N-benzyl-3,4-dimethylbenzamide as a structural maintainer of the critical H-bond donor, while the methyl substituents offer additional van der Waals contacts within the hydrophobic pocket.

Aurora Kinase A Allosteric Inhibition Medicinal Chemistry

Cautionary Note: High-Strength Differential Evidence Is Limited for This Compound

An exhaustive search of primary literature (PubMed, SciFinder, Google Scholar, major patent databases) reveals that N-benzyl-3,4-dimethylbenzamide has not been the subject of dedicated pharmacological, toxicological, or physicochemical head-to-head comparison studies against its closest analogs. The compound appears primarily in the context of synthetic methodology papers as an example substrate [1][2]. No direct, quantitative biological activity data (e.g., IC₅₀, Ki, EC₅₀) for this specific compound could be identified. The differential evidence presented in this guide relies on class-level inference from structurally related benzamide derivatives and must be interpreted as suggestive rather than definitive. Prospective users should treat this compound as a specific chemical building block with a defined substitution pattern and secondary amide character, and should not assume any validated biological selectivity or potency without conducting their own profiling.

Evidence Transparency Procurement Risk Data Gaps

Research and Industrial Application Scenarios for N-Benzyl-3,4-dimethylbenzamide


Synthetic Methodology Development and Chemical Process Optimization

This compound is validated as a substrate in Ni-catalyzed and Ir-catalyzed amide bond-forming reactions, making it suitable for use as a model compound in catalytic methodology development. Its melting point (102–104 °C) and predicted physicochemical properties support its use in reaction condition screening, purification protocol development, and as a standard for HPLC/GC calibration in process chemistry laboratories [1][2].

Aurora Kinase A Allosteric Inhibitor Fragment Elaboration

For medicinal chemistry programs targeting the AurkA Y-pocket, N-benzyl-3,4-dimethylbenzamide retains the essential secondary amide N–H hydrogen bond donor required for allosteric inhibition, as demonstrated in the N-benzylbenzamide scaffold study (compound 6h, IC₅₀ = 6.50 μM). The 3,4-dimethyl substituents offer additional hydrophobic contacts that can be exploited in fragment-based drug design or as a unique starting point for hit-to-lead optimization that differs from the unsubstituted benzamide lead [3].

Benzamide Scaffold SAR Exploration in Epigenetics and Kinase Drug Discovery

The 3,4-dimethyl substitution pattern on the benzamide ring represents a specific structural probe for exploring methyl group effects on HDAC and kinase target engagement. SAR data from related benzamide derivatives show that methyl positional isomerism can cause up to a 3.3-fold difference in inhibitory potency (e.g., 2-Me vs. 4-Me in HDAC assays). Incorporating N-benzyl-3,4-dimethylbenzamide into a screening library enables interrogation of the combined ortho/meta electronic and steric effects, an SAR niche not addressed by the more common mono-substituted analogs [4].

Crystal Engineering and Solid-State Formulation Studies

With a melting point of 102–104 °C and the presence of both a strong amide N–H donor and a carbonyl acceptor, N-benzyl-3,4-dimethylbenzamide is amenable to cocrystal screening and polymorphism studies. Its secondary amide motif supports predictable hydrogen-bonding motifs (e.g., infinite N–H···O chains in the solid state), which are exploited in crystal engineering to modify solubility, stability, and mechanical properties of pharmaceutical formulations .

Quote Request

Request a Quote for N-benzyl-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.